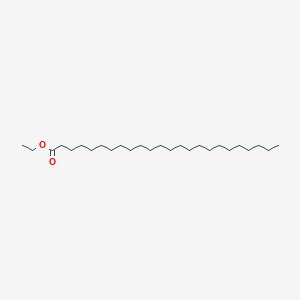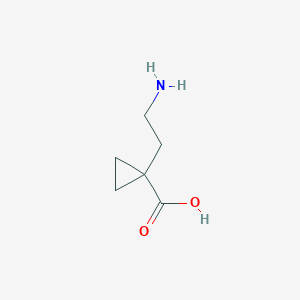
1-(2-氨基乙基)环丙烷羧酸
描述
1-(2-Aminoethyl)cyclopropanecarboxylic acid is a cyclopropane-containing amino acid derivative. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and plant biology. The presence of a cyclopropane ring imparts conformational rigidity, making it a valuable scaffold for the design of bioactive molecules.
科学研究应用
1-(2-Aminoethyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
作用机制
Target of Action
1-(2-Aminoethyl)cyclopropanecarboxylic acid, also known as ACC, is a non-proteinogenic amino acid that plays a significant role in plant metabolism . It is the direct precursor of the plant hormone ethylene .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The conversion of SAM to ACC is catalyzed by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .
Biochemical Pathways
The biochemical pathway involved in the action of ACC is the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Pharmacokinetics
It is known that acc is readily converted by nearly all plant tissues to ethylene . The rate-limiting step in ethylene biosynthesis is generally the activity of ACS, though in some instances, ACO activity is limiting .
Result of Action
The result of ACC’s action is the production of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as fruit ripening, senescence, leaf abscission, and responses to pathogen attack .
Action Environment
The action of ACC and its efficacy can be influenced by various environmental factors. For instance, factors such as temperature, light, and water availability can affect the rate of ethylene production from ACC . Additionally, the stability of ACC can be affected by factors such as pH and the presence of other compounds .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)cyclopropanecarboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives can undergo intramolecular cyclization to yield the desired compound.
Alkene Cyclopropanation: This approach uses diazo compounds, ylides, or carbene intermediates to cyclopropanate alkenes, forming the cyclopropane ring.
Industrial Production Methods: Industrial production methods for 1-(2-Aminoethyl)cyclopropanecarboxylic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
1-(2-Aminoethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
相似化合物的比较
1-(2-Aminoethyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing amino acids, such as:
1-Aminocyclopropanecarboxylic acid: Similar in structure but lacks the aminoethyl side chain.
Coronamic acid: Contains additional functional groups that confer different biological activities.
Norcoronamic acid: Another analog with variations in the side chain structure.
Uniqueness: 1-(2-Aminoethyl)cyclopropanecarboxylic acid’s unique combination of the cyclopropane ring and aminoethyl side chain provides distinct conformational and electronic properties, making it a versatile compound for various applications.
属性
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGCGPIFIWAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363591 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126822-37-5 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


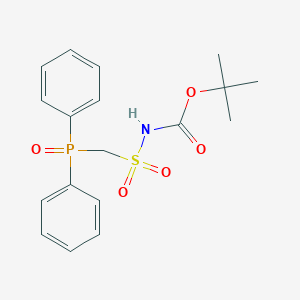
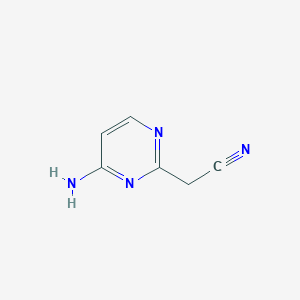
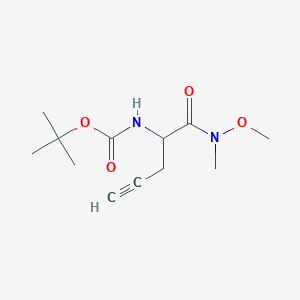


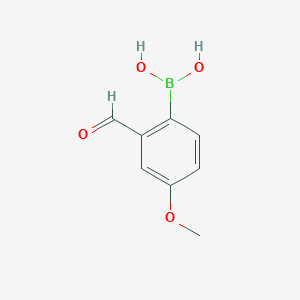

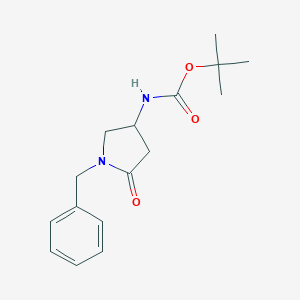
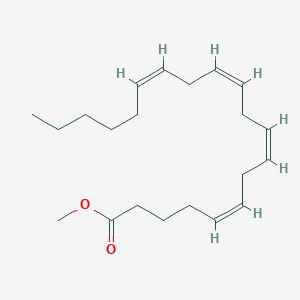
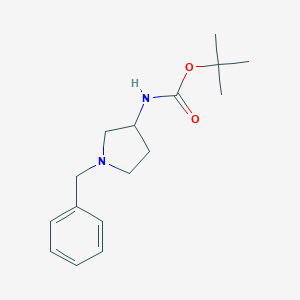
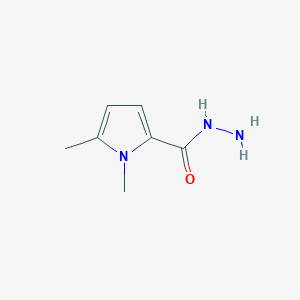
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

